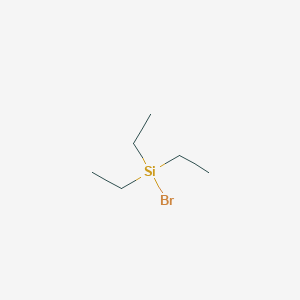

Bromotriethylsilane

Übersicht

Beschreibung

Bromotriethylsilane is an organosilicon compound with the chemical formula C6H15BrSi. It is a silyl halide, characterized by the presence of a silicon atom bonded to three ethyl groups and one bromine atom. This compound is typically used in organic synthesis as a reagent for introducing the triethylsilyl group into molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromotriethylsilane can be synthesized through several methods. One common method involves the reaction of triethylsilane with bromine in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the halogen exchange reaction between chlorotriethylsilane and a bromide salt, such as sodium bromide, in an organic solvent like acetonitrile.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of continuous flow reactors to ensure consistent product quality. The final product is purified through distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Bromotriethylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to triethylsilane using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to triethylsilanol using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents in aqueous or organic solvents.

Major Products Formed

Substitution: The major products are triethylsilyl-substituted compounds.

Reduction: The major product is triethylsilane.

Oxidation: The major product is triethylsilanol.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bromohydrins

Overview

TMSBr has been identified as an efficient reagent for the solvent-free conversion of glycerol into bromohydrins. These compounds are valuable intermediates in the production of fine chemicals and biodiesel.

Mechanism and Efficiency

The reaction involves heating glycerol with TMSBr, often in the presence of a catalyst like acetic acid (AcOH). This process allows for selective conversion into either α-monobromohydrin or α,γ-dibromohydrin. Studies have shown that TMSBr operates effectively at lower temperatures and shorter reaction times compared to other halogenating agents like TMSCl, due to the better nucleophilic character of bromide ions in polar alcoholic media .

Case Study: Glycerol Conversion

In a study, glycerol was reacted with TMSBr at a 2.5 molar ratio under controlled heating conditions. The results indicated high yields of bromohydrins, demonstrating TMSBr's potential in green chemistry applications by minimizing solvent use and energy consumption .

Formation of Homologated Esters

New Methodology

TMSBr has also been utilized to convert β-hydroxy esters into α,β-unsaturated esters. This transformation is significant as it offers an alternative to traditional methods like the Horner-Wadsworth-Emmons (HWE) reaction.

Experimental Findings

In research conducted by Suri and Marcischak, TMSBr was generated in situ using chlorotrimethylsilane and lithium bromide. The conversion of β-hydroxy esters to their corresponding α-bromo esters was achieved with notable efficiency, indicating the broad applicability of TMSBr in synthetic organic chemistry .

Synthesis of Aminophosphonic Acids

Combination with Trialkyl Phosphites

Another significant application of TMSBr is in the synthesis of aminophosphonic acids when combined with trialkyl phosphites. This method provides a convenient pathway for generating various aminophosphonic derivatives.

Research Insights

A study highlighted the effectiveness of using TMSBr alongside trialkyl phosphites to synthesize monoalkyl and dialkyl esters of aminophosphonic acids, showcasing its role in expanding the toolbox for synthetic chemists .

Selective Cleavage Reactions

Mild Reagent Properties

TMSBr is recognized for its mild and selective reactivity towards various functional groups, including lactones, epoxides, and acetals. This property makes it a valuable reagent for chemists looking to perform selective transformations without harsh conditions.

Applications in Organic Synthesis

The ability to cleave these compounds selectively allows for the generation of new functional groups and intermediates that can be further manipulated in synthetic pathways .

Summary Table: Applications of Bromotrimethylsilane

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Synthesis of Bromohydrins | Conversion of glycerol into bromohydrins using TMSBr | High yields; solvent-free process; lower temperatures required |

| Formation of Homologated Esters | Conversion of β-hydroxy esters to α,β-unsaturated esters using TMSBr | Alternative to HWE; efficient synthesis method |

| Synthesis of Aminophosphonic Acids | Use with trialkyl phosphites for aminophosphonic acid derivatives | Convenient synthesis pathway |

| Selective Cleavage Reactions | Cleavage of lactones, epoxides, acetals | Mild conditions; selective transformations |

Wirkmechanismus

The mechanism of action of bromotriethylsilane involves the formation of a reactive intermediate, where the silicon atom becomes electrophilic due to the presence of the bromine atom. This electrophilic silicon can then react with nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bromotrimethylsilane: Similar in structure but with three methyl groups instead of ethyl groups.

Chlorotriethylsilane: Similar but with a chlorine atom instead of a bromine atom.

Iodotriethylsilane: Similar but with an iodine atom instead of a bromine atom.

Uniqueness

Bromotriethylsilane is unique due to its specific reactivity profile, which is influenced by the size and electronic properties of the ethyl groups and the bromine atom. Compared to bromotrimethylsilane, this compound has a larger steric hindrance due to the ethyl groups, which can affect its reactivity and selectivity in certain reactions.

Biologische Aktivität

Bromotriethylsilane (BTES) is a silane compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of BTES, focusing on its mechanisms, applications, and relevant research findings.

This compound is a silane derivative characterized by the presence of bromine and ethyl groups. Its chemical structure allows it to participate in various reactions, making it a valuable reagent in organic synthesis. The compound can act as a nucleophile, facilitating reactions with electrophiles, which is crucial for its biological activity.

Reactivity and Biological Interactions

- Nucleophilic Substitution : BTES can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active compounds. The bromine atom can be replaced by other nucleophiles, enhancing the diversity of potential derivatives.

- Silylation Reactions : BTES is often used in silylation processes to protect functional groups in organic molecules, which can stabilize compounds and enhance their biological activity.

Biological Activity Overview

Research has indicated that BTES and its derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Here are some key findings from recent studies:

Antimicrobial Activity

- A study demonstrated that BTES derivatives showed significant antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antifungal Properties

- In vitro tests revealed that BTES exhibited antifungal activity against common pathogens like Candida albicans. The silyl group enhances membrane permeability, allowing for increased efficacy against fungal cells.

Anticancer Potential

- Preliminary studies suggest that BTES may have anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction. The exact mechanism is still under investigation but may involve the modulation of signaling pathways related to cell growth.

Case Studies and Research Findings

Safety and Toxicology

While the biological activities of BTES are promising, safety assessments are crucial for any therapeutic application. Toxicological studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further research is necessary to establish safe dosage levels and potential side effects.

Eigenschaften

IUPAC Name |

bromo(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKORWKZRPKRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061489 | |

| Record name | Silane, bromotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-48-7 | |

| Record name | Bromotriethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, bromotriethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, bromotriethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, bromotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotriethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Triethylbromosilane and are there any studies on its conformational behavior?

A1: Triethylbromosilane (Bromotriethylsilane) has the molecular formula C6H15BrSi []. A study utilizing a combination of theoretical calculations (ab initio and density functional theory) and experimental data from gas phase electron diffraction, along with IR and Raman spectroscopy, revealed the presence of multiple conformers of Triethylbromosilane in the gas phase [].

Q2: Are there any spectroscopic characterizations available for Triethylbromosilane?

A2: Yes, alongside the structural studies, researchers utilized both IR and Raman spectroscopy to characterize Triethylbromosilane []. These spectroscopic analyses were crucial in confirming the presence of different conformations and assigning vibrational modes to the molecule.

Q3: Has Triethylbromosilane been used in any notable chemical reactions?

A3: While not extensively discussed in the provided papers, Triethylbromosilane is known to react with triethyl phosphite and sodium dialkyl phosphites []. The structures of the products formed in these reactions have been investigated, providing insights into the reactivity of Triethylbromosilane with phosphorus-containing compounds.

Q4: Are there any computational studies related to Triethylbromosilane?

A4: Yes, theoretical calculations using ab initio and density functional theory methods have been employed to investigate the conformations and structures of Triethylbromosilane []. These computational approaches provided valuable insights into the molecular geometry and energetics of different conformers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.